molecular formula C6H5IS B1606264 4-Iodobenzenethiol CAS No. 52928-01-5

4-Iodobenzenethiol

Cat. No.: B1606264
CAS No.: 52928-01-5
M. Wt: 236.08 g/mol
InChI Key: IKZUTVQEBGHQJA-UHFFFAOYSA-N
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Description

4-Iodobenzenethiol is a useful research compound. Its molecular formula is C6H5IS and its molecular weight is 236.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

4-Iodobenzenethiol plays a significant role in chemical synthesis and reactions. For instance, it is involved in the synthesis of various hydrocarbons, where its reactivity and interaction with different agents like phenyllithium are crucial (Wittig, 1980). Additionally, it is a key player in halogen bonding, impacting the structure of related chemical compounds, as seen in the study of 4-halotriaroylbenzenes (Pigge, Vangala, & Swenson, 2006).

Molecular Identification and Antimicrobial Studies

In molecular identification, this compound is used in the synthesis and identification of derivatives like 2,4-dihalogenofluorobenzenes. These derivatives are instrumental in studying antimicrobial and antifungal activities (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).

Spectroelectrochemical Analysis

In spectroelectrochemical studies, this compound derivatives, such as 4-aminobenzenethiol, have been examined for their behavior on various metallic surfaces. This research is vital for understanding the formation of compounds like 4,4′-dimercaptoazobenzene on these surfaces (Dendisová, Havránek, Ončák, & Matějka, 2013).

Electrochemical Applications

This compound is also significant in electrochemistry, especially in the electrochemically promoted arylation of iodoaromatics. This process involves the reduction of iodobenzene derivatives and leads to various cross-coupling products (Gallardo & Soler, 2017).

Nanotechnology

In nanotechnology, the formation of nanostructures, such as nanowires, from 1-iodo-4-nitrobenzene on graphite surfaces is an area of research that highlights the potential of this compound derivatives in this field (Jiang, Wang, & Deng, 2007).

Properties

IUPAC Name

4-iodobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZUTVQEBGHQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349667
Record name p-iodothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52928-01-5
Record name p-iodothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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